(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))pyrrolidinylmethane-1-thione

Description

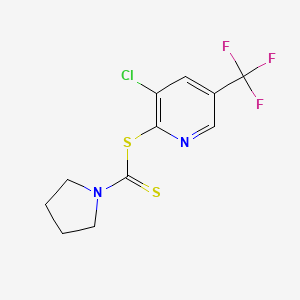

(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))pyrrolidinylmethane-1-thione is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridylthio group and substituted with chloro and trifluoromethyl moieties. Its synthesis often involves Claisen condensation reactions, as demonstrated in studies on structurally related fluorinated pyridine derivatives .

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl] pyrrolidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3N2S2/c12-8-5-7(11(13,14)15)6-16-9(8)19-10(18)17-3-1-2-4-17/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUSVYXGXDLVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))pyrrolidinylmethane-1-thione is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound has the following molecular formula: . Its structure includes a pyrrolidine ring, a chloro group, a trifluoromethyl group, and a pyridylthio moiety, which contribute to its biological properties.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of the pyridylthio group suggests potential interactions with thiol-containing proteins, which could modulate various biochemical pathways.

Antimicrobial Activity

Studies have demonstrated that thione derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membrane integrity and inhibit critical enzymatic functions.

Cytotoxicity

In vitro assays have been conducted to assess the cytotoxic effects of this compound on human tumor cell lines. Preliminary results indicate selective cytotoxicity against certain cancer cell types while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding urease enzymes. Urease inhibitors are valuable in treating conditions like peptic ulcers and certain types of kidney stones. The thione functional group may play a critical role in binding to the active sites of these enzymes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Helicobacter pylori. The compound exhibited comparable activity to standard antibiotics, suggesting its potential as an alternative treatment option for H. pylori infections .

Study 2: Cytotoxicity Profile

In another investigation, the cytotoxic effects were assessed using four human tumor cell lines. The results indicated that the compound selectively induced apoptosis in cancer cells while showing minimal effects on normal human cells. This selective cytotoxicity is promising for future cancer therapies .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous heterocycles, focusing on synthesis, reactivity, and applications.

Structural Analogues with Pyridine/Thione Moieties

- 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (Compound 3, ): This oxadiazole-thione derivative shares a thioether linkage but replaces the pyrrolidine ring with an oxadiazole core. Synthesis involves refluxing hydrazides with carbon disulfide and potassium hydroxide, yielding moderate to high purity products .

- 2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone derivatives (4a-f, ): These derivatives incorporate acetophenone groups, enhancing π-π stacking interactions. Their biological activity (e.g., antimicrobial properties) is attributed to the electron-withdrawing effects of the oxadiazole ring, a feature absent in the target compound’s pyrrolidine system .

Fluorinated Heterocycles in Agrochemicals

Ketones II.1.a-d ():

Fluorinated pyridine ketones, such as 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one, are synthesized via Claisen condensation. These compounds exhibit excellent yields (70–95%) and serve as intermediates for agrochemicals. The target compound’s pyrrolidinylmethane-1-thione group may offer superior hydrolytic stability compared to these ketones, which are prone to nucleophilic attack .- Chromen-4-one Derivatives (): Fluorinated chromenone-pyrazolo[3,4-d]pyrimidine hybrids (e.g., Example 63) demonstrate bioactivity in kinase inhibition. While these lack thione groups, their fluorinated aromatic systems share similarities with the target compound’s trifluoromethylpyridine moiety, suggesting comparable metabolic resistance .

Data Tables

Table 2: Functional Properties

Key Research Findings

- The target compound’s trifluoromethyl group enhances its suitability for crop protection agents, mirroring trends in fluorinated agrochemical development .

- Thione-containing heterocycles (e.g., oxadiazole-thiones) show broader antimicrobial activity but lower thermal stability compared to the pyrrolidinylmethane-1-thione system .

- Synthetic challenges in pyridine-thione derivatives (e.g., low yields in precursor synthesis) highlight the need for optimized catalytic conditions .

Q & A

Q. What are the common synthetic routes for (3-Chloro-5-(trifluoromethyl)(2-pyridylthio))pyrrolidinylmethane-1-thione?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Nucleophilic Substitution : The chlorine atom on the pyridine ring can react with thiol-containing reagents (e.g., pyrrolidinylmethane-thiol) under basic conditions (e.g., NaH or Et₃N) in solvents like DMF or THF .

- Suzuki-Miyaura Coupling : The pyridine ring may undergo cross-coupling with boronic acids to introduce functional groups, though this requires palladium catalysts and optimized ligand systems .

- Catalytic Hydrogenation : In related pyridyl derivatives, catalytic hydrogenation (e.g., Pd/C, H₂) is used to reduce nitriles or introduce amine groups, though steric hindrance from the trifluoromethyl group may require elevated pressures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidinyl, pyridylthio, and trifluoromethyl groups. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal near -60 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated and sulfur-containing moieties .

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the thione group and pyridylthio substituents .

Q. What are the primary challenges in purifying this compound?

Methodological Answer:

- Hydrophobicity : The trifluoromethyl and pyridylthio groups increase lipophilicity, necessitating reverse-phase chromatography (C18 columns) or recrystallization from acetone/hexane mixtures .

- Sensitivity to Hydrolysis : The thione group may oxidize; thus, reactions should be conducted under inert atmospheres (N₂/Ar) and purified rapidly .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : The trifluoromethyl group is electron-withdrawing, directing nucleophiles to the less hindered 2- or 4-positions on the pyridine ring. DFT calculations can predict reactive sites .

- Steric Shielding : Bulky ligands (e.g., XPhos) in coupling reactions can block undesired positions. For example, in Suzuki-Miyaura couplings, ligand choice determines whether substitution occurs at the 3-chloro or 5-trifluoromethyl position .

Table 1 : Comparison of Regioselectivity in Substitution Reactions

| Reaction Type | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, DMF, 80°C | 2-Pyridylthio derivative | 65 | |

| Suzuki Coupling | Pd(OAc)₂/XPhos, 100°C | 4-Aryl substituted | 72 |

Q. How to resolve contradictions in reported catalytic hydrogenation yields?

Methodological Answer: Discrepancies in yields (e.g., 50% vs. 80%) may arise from:

- Catalyst Loading : Higher Pd/C ratios (10% vs. 5%) improve hydrogenation efficiency but increase costs .

- Substrate Purity : Trace moisture or oxygen can deactivate catalysts; rigorous drying of solvents/substrates is critical .

- Pressure Effects : Elevated H₂ pressure (50 psi vs. 15 psi) enhances reaction rates for sterically hindered substrates .

Q. What methodologies evaluate the compound’s biological activity?

Methodological Answer:

- In Vitro Assays : Enzymatic inhibition studies (e.g., NADH:ubiquinone oxidoreductase) using UV-Vis spectroscopy to monitor cofactor depletion .

- Molecular Docking : Simulates interactions with biological targets (e.g., herbicide-binding proteins) using software like AutoDock Vina. The trifluoromethyl group’s hydrophobicity often enhances binding to hydrophobic pockets .

Table 2 : Biological Activity of Structural Analogs

| Compound | Target | IC₅₀ (µM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Fluopicolide | Fungal microtubules | 0.12 | 2-Pyridylthio group | |

| Fluopyram | Succinate dehydrogenase | 0.08 | Trifluoromethylpyridine |

Q. How to design analogs for improved bioactivity or stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute the thione group with sulfonamide (improves metabolic stability) or oxadiazole (enhances H-bonding) .

- Side Chain Modulation : Introducing electron-donating groups (e.g., -OCH₃) on the pyrrolidinyl ring can alter pharmacokinetics .

- Proteolytic Stability : Replace labile bonds (e.g., thioethers) with triazoles via click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.